molecular formula C27H22ClNO3 B5408242 1-(4-chlorobenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B5408242
M. Wt: 443.9 g/mol
InChI Key: PDVGYBUXCSPYFL-ZVSIBQGLSA-N
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Description

1-(4-chlorobenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a chlorobenzyl group, a hydroxy group, and a phenylhexa-dienone moiety

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorobenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClNO3/c28-22-16-14-21(15-17-22)19-29-25-13-7-6-12-24(25)27(32,26(29)31)18-23(30)11-5-4-10-20-8-2-1-3-9-20/h1-17,32H,18-19H2/b10-4+,11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVGYBUXCSPYFL-ZVSIBQGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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